N-Ethylglutarimide

Vue d'ensemble

Description

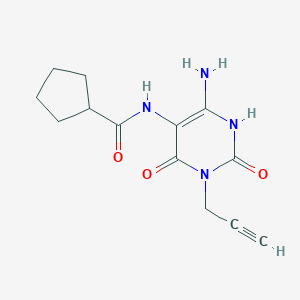

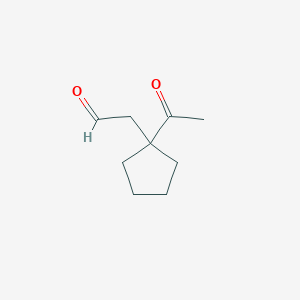

N-Ethylglutarimide is a chemical compound related to a class of molecules known as glutarimides. These compounds have a core structure characterized by a five-membered ring containing two carbonyl groups at non-adjacent positions. The N-ethyl prefix indicates that an ethyl group is attached to the nitrogen atom of the glutarimide ring. Glutarimides and their derivatives have been studied for various pharmacological properties, including anti-inflammatory, sedative-hypnotic, and anticonvulsant activities .

Synthesis Analysis

The synthesis of N-ethylglutarimide is not directly described in the provided papers. However, related compounds such as N-substituted 3-aminoglutarimides have been synthesized and tested for their biological activities . These syntheses typically involve the formation of the glutarimide ring followed by functionalization at the nitrogen atom. For example, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, involves reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate . Similar methods could potentially be adapted for the synthesis of N-ethylglutarimide.

Molecular Structure Analysis

The molecular structure of glutarimides, including N-ethylglutarimide, is characterized by the presence of a glutarimide ring. This ring structure is crucial for the biological activity of these compounds. The substitution of the nitrogen atom with different alkyl groups, such as an ethyl group, can significantly influence the chemical and biological properties of the molecule .

Chemical Reactions Analysis

Glutarimides can undergo various chemical reactions, including alkylation, acylation, and condensation. For instance, ethyl N-(diphenylmethylene)glycinate, a related compound, can participate in monoalkylations, dialkylations, and Michael additions under phase-transfer catalysis conditions . These reactions are important for the modification of the glutarimide structure to enhance its biological properties or to create new derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethylglutarimide would be influenced by its molecular structure. While specific data on N-ethylglutarimide is not provided, related glutarimide compounds exhibit a range of properties based on their substituents. For example, the hydrochloride salt of ethyl N-[(2-Boc-amino)ethyl]glycinate is described as a stable, nonhygroscopic solid that is convenient for handling and storage . The presence of the ethyl group on the nitrogen of N-ethylglutarimide would likely affect its solubility, stability, and reactivity.

Applications De Recherche Scientifique

1. Antagonism to Barbiturates

N-Ethylglutarimide and its derivatives have been studied for their antagonistic effects on barbiturates. For instance, research in the 1960s found that bemegride, a related compound, was investigated for its potential to counteract the effects of barbiturates. However, the studies did not conclusively support the theory of direct pharmacological antagonism (Orwin, Sim, & Waterhouse, 1965).

2. Neurobiological Effects

The neurobiological effects of certain N-Ethylglutarimide analogs have been explored in scientific research. For example, theanine (N-ethylglutamine), found in tea leaves, has been studied for its impact on the central nervous system, including its potential as an anti-epileptic agent (Kimura & Murata, 1971). Another study highlighted theanine's possible role in the treatment of psychiatric and neurodegenerative disorders due to its neurophysiological and pharmacological effects (Lardner, 2014).

3. Anticonvulsant Activity

Glutarimide analogs, including N-Ethylglutarimide, have been investigated for their anticonvulsant properties. A study on para-substituted N-acetyl-L(S)- and -D(R)-alpha-amino-N-phenylglutarimides examined their structure-activity relationships and found significant anticonvulsant potency in some analogs (Witiak, Cook, Gupta, & Gerald, 1976).

4. Toxicological Studies

Toxicological studies of glutarimide compounds, such as ethylene diurea (EDU) and glutethimide, have been conducted to understand their effects on organisms and the environment. For example, EDU was assessed for its potential toxicity using the Lemna minor L. bioassay, providing insights into its mode of action and environmental impact (Agathokleous et al., 2016).

5. Biomarker Applications

Research has also explored the application of N-Ethylglutarimide analogs as biomarkers in clinical settings. For instance, ethyl glucuronide (EtG), a metabolite used in alcohol consumption biomarker assays, has been examined for its utility in clinical trials and interpretation (Anton, 2014).

Orientations Futures

The future directions of N-Ethylglutarimide and similar compounds could involve further exploration of their therapeutic potential. For instance, glutarimide antibiotics have been found to be effective against various fungi . Additionally, the development of new transamidation reactions for the synthesis of amides is an active area of research . These areas could provide valuable insights into the potential applications of N-Ethylglutarimide in the future.

Propriétés

IUPAC Name |

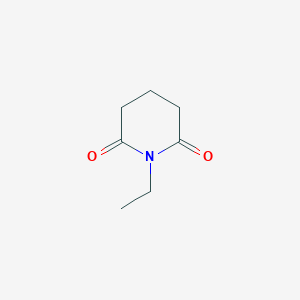

1-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMFXCRKRCRFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508940 | |

| Record name | 1-Ethylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylglutarimide | |

CAS RN |

25115-65-5 | |

| Record name | 1-Ethylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

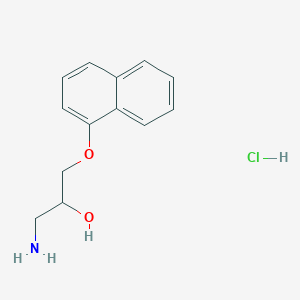

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

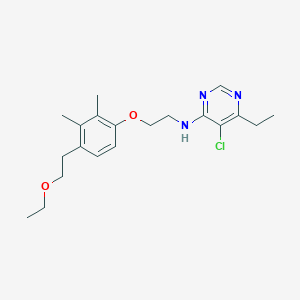

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

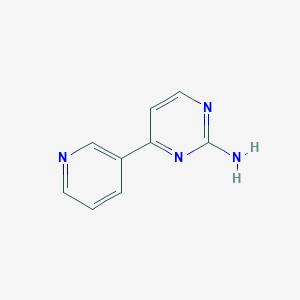

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)